N-cyclohexyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide N-cyclohexyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040671-37-1
VCID: VC11944509
InChI: InChI=1S/C21H27N3O3S2/c25-21(22-17-7-3-1-4-8-17)20-19(11-16-28-20)29(26,27)24-14-12-23(13-15-24)18-9-5-2-6-10-18/h2,5-6,9-11,16-17H,1,3-4,7-8,12-15H2,(H,22,25)
SMILES: C1CCC(CC1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Molecular Formula: C21H27N3O3S2
Molecular Weight: 433.6 g/mol

N-cyclohexyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

CAS No.: 1040671-37-1

Cat. No.: VC11944509

Molecular Formula: C21H27N3O3S2

Molecular Weight: 433.6 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide - 1040671-37-1

Specification

CAS No. 1040671-37-1
Molecular Formula C21H27N3O3S2
Molecular Weight 433.6 g/mol
IUPAC Name N-cyclohexyl-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
Standard InChI InChI=1S/C21H27N3O3S2/c25-21(22-17-7-3-1-4-8-17)20-19(11-16-28-20)29(26,27)24-14-12-23(13-15-24)18-9-5-2-6-10-18/h2,5-6,9-11,16-17H,1,3-4,7-8,12-15H2,(H,22,25)
Standard InChI Key YUWHFSNMOVEAIV-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Canonical SMILES C1CCC(CC1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4

Introduction

N-Cyclohexyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a synthetic organic compound belonging to the class of thiophene derivatives. Its structure combines a thiophene ring with functional groups that contribute to its potential pharmacological properties. This compound has drawn interest in medicinal chemistry due to its sulfonamide and piperazine moieties, which are known for their bioactivity in drug design.

Synthesis and Characterization

The synthesis of N-cyclohexyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide typically involves:

  • Formation of the thiophene core: The thiophene ring is functionalized with a carboxylic acid group.

  • Sulfonamide coupling: The sulfonamide group is introduced via reaction with a sulfonyl chloride derivative.

  • Piperazine substitution: The phenylpiperazine moiety is attached through nucleophilic substitution.

Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): Used to confirm the structure, including the chemical shifts of the thiophene and piperazine groups.

  • Mass Spectrometry (MS): Confirms molecular weight and purity.

  • Infrared Spectroscopy (IR): Identifies functional groups such as sulfonamides and amides.

Potential Pharmacological Applications

The structural features of this compound suggest potential applications in drug discovery:

  • Receptor Modulation: Phenylpiperazine derivatives are known for binding to serotonin and dopamine receptors, indicating possible CNS activity.

  • Anti-inflammatory Properties: Sulfonamides often exhibit inhibitory effects on enzymes like carbonic anhydrase or cyclooxygenase.

  • Antimicrobial Activity: The thiophene ring has been linked to antibacterial and antifungal properties.

Computational Studies

Preliminary in silico studies suggest that this compound may interact favorably with biological targets:

  • Molecular Docking: Indicates potential binding affinity to G-protein coupled receptors (GPCRs).

  • ADMET Predictions: Suggests good absorption and distribution properties, though metabolism and excretion pathways require further study.

Research Findings

Study AreaFindings
Anti-inflammatory ActivityDocking studies suggest inhibition of enzymes like 5-lipoxygenase.
Antimicrobial ScreeningPredicted activity against Gram-positive bacteria due to sulfonamide functionality.
CNS TargetingPhenylpiperazine moiety indicates potential for modulation of serotonin receptor subtypes.

Limitations and Future Directions

While promising, the compound requires:

  • Comprehensive biological testing to confirm in vitro predictions.

  • Toxicological assessments to evaluate safety profiles.

  • Structural optimization for enhanced potency and selectivity.

Future research could focus on analog development, targeting specific therapeutic areas such as neuropsychiatric disorders or inflammatory diseases.

This article outlines the foundational knowledge of N-cyclohexyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide, emphasizing its chemical characteristics, synthesis, and potential applications in medicinal chemistry.

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